
(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorinated piperidine ring attached to a silicon atom, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne typically involves the reaction of 3-fluoropiperidine with a silicon-containing reagent under controlled conditions. One common method involves the use of dichloromethane as a solvent and diethylaminosulfur trifluoride (DAST) as a fluorinating agent . The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of de-fluorinated piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of (3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne involves its interaction with specific molecular targets. The fluorinated piperidine ring can interact with enzymes and receptors, modulating their activity. The silicon atom may also play a role in stabilizing the compound and enhancing its binding affinity to target proteins .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoropiperidine: Shares the fluorinated piperidine ring but lacks the silicon atom.
Silanylidyne Derivatives: Compounds with silicon atoms but different organic groups attached.
Uniqueness
(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne is unique due to the combination of a fluorinated piperidine ring and a silicon atom. This combination imparts distinct chemical properties, such as increased stability and unique reactivity, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C5H9FNSi |
|---|---|
Peso molecular |
130.22 g/mol |
InChI |
InChI=1S/C5H9FNSi/c6-5-2-1-3-7(8)4-5/h5H,1-4H2 |
Clave InChI |
YEHLELSVOHEFHY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)[Si])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



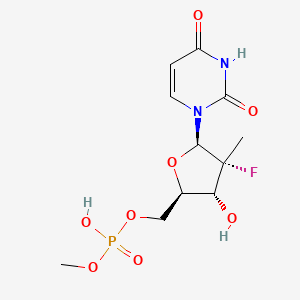
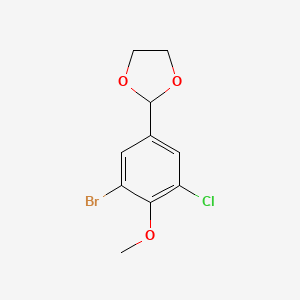
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide](/img/structure/B14771907.png)
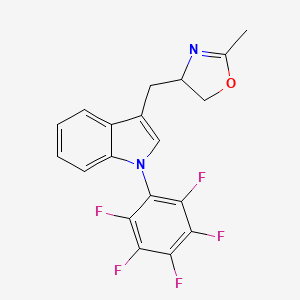
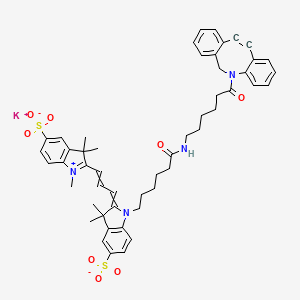
![[1-(3,4-Dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate](/img/structure/B14771930.png)
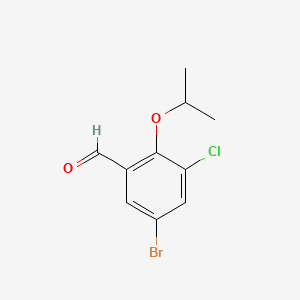
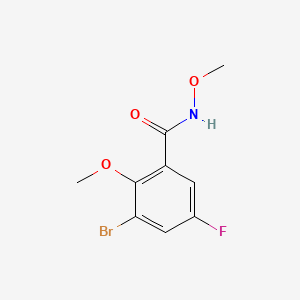
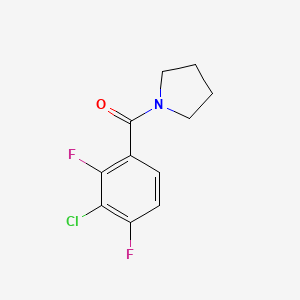
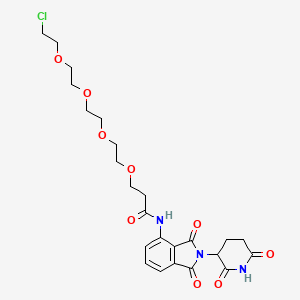
![6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B14771953.png)
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B14771963.png)

